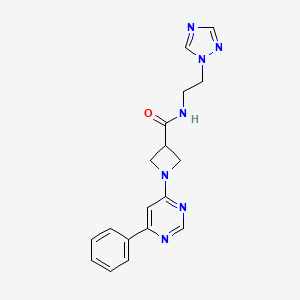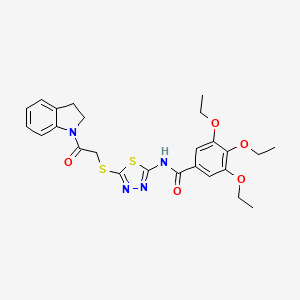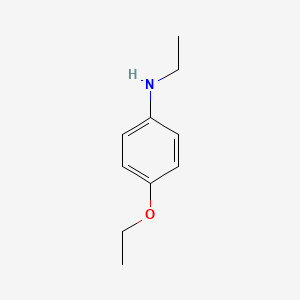![molecular formula C13H11N3OS2 B2957146 6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime CAS No. 338976-42-4](/img/structure/B2957146.png)
6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of imidazo[2,1-b][1,3]thiazole . It has a molecular weight of 436.74 and a molecular formula of C19H12Cl3N3OS . It is a cell-permeable imidazothiazole compound .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using catalyst-free microwave-assisted procedures . These methods provide rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole .Molecular Structure Analysis
The molecular structure of this compound includes a benzylsulfanyl group attached to an imidazo[2,1-b][1,3]thiazole core . The oxime functional group is attached to the 5-carbaldehyde position .Physical And Chemical Properties Analysis
The compound is a solid . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Antimycobacterial Agents
Imidazo[2,1-b][1,3]thiazole derivatives have been studied for their potential as antimycobacterial agents. These compounds, including the benzo-d-imidazo[2,1-b]-thiazole derivatives, have shown significant activity against Mycobacterium tuberculosis (Mtb). For instance, certain derivatives displayed low micromolar inhibitory concentrations (IC50) and were found to be non-toxic to lung fibroblast cell lines, indicating their potential for therapeutic use without acute cellular toxicity .
Anticancer Activity
Research has indicated that imidazo[2,1-b][1,3]thiazole derivatives may possess anticancer properties. Some compounds within this class have demonstrated promising inhibitory activity over various cancer cell lines, including leukemia and prostate cancer cell lines . The specific mechanisms of action and the potential for clinical application are areas of ongoing investigation.
Anxiolytic Properties
Benzo[d]imidazo[2,1-b]thiazoles have been reported to serve as potent non-sedative anxiolytics. This suggests that derivatives of 6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime could potentially be developed into anxiolytic drugs that do not induce sedation, which is a common side effect of many anxiolytics .
Kinase Inhibition
These compounds have also been explored as kinase inhibitors. Kinases are enzymes that play a crucial role in various cellular processes, and their dysregulation is associated with diseases such as cancer. Imidazo[2,1-b][1,3]thiazole derivatives could potentially inhibit specific kinases, offering a targeted approach to treating diseases related to kinase activity .
Imaging Probes for Alzheimer’s Disease
Some benzo[d]imidazo[2,1-b]thiazole derivatives have been utilized as PET imaging probes for β-amyloid plaques in the brains of Alzheimer’s patients. This application highlights the potential of 6-(Benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime derivatives in the diagnosis and study of neurodegenerative diseases .
Antimicrobial Activity
Beyond antitubercular activity, imidazo[2,1-b][1,3]thiazole derivatives have shown antimicrobial properties against a broader range of pathogens. This broad-spectrum antimicrobial activity makes them candidates for further research as potential antibiotics .
Chemical Synthesis and Drug Design
The structural complexity and diverse biological activities of imidazo[2,1-b][1,3]thiazole derivatives make them valuable scaffolds in chemical synthesis and drug design. They can be modified to enhance their pharmacological properties or to create novel compounds with specific biological activities .
ADMET Prediction and In Silico Studies
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies are crucial for assessing the drug-likeness of new compounds. Imidazo[2,1-b][1,3]thiazole derivatives have been subjected to these predictive studies to evaluate their potential as drug candidates before proceeding to in vitro and in vivo testing .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(NE)-N-[(6-benzylsulfanylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS2/c17-14-8-11-12(15-13-16(11)6-7-18-13)19-9-10-4-2-1-3-5-10/h1-8,17H,9H2/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTFIKYDTWYSDT-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(N3C=CSC3=N2)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=C(N3C=CSC3=N2)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[7-(4-fluorobenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2957073.png)
![7-(2-methoxyethyl)-3-methyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2957074.png)


![(3,4-dimethoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2957078.png)
![(2,5-Dimethylpyrazol-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2957079.png)
![3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2957080.png)

![2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2957083.png)

